Ethylger-manium

Description

Historical Context of Germanium and Organogermanium Compounds

The story of organogermanium chemistry begins with the discovery of germanium itself. In 1869, Russian chemist Dmitri Mendeleev, in his formulation of the Periodic Law, predicted the existence of an element he called "ekasilicon," which would fill a gap between silicon and tin. wikipedia.orgrsc.org This prediction was validated in 1886 when German chemist Clemens Winkler isolated the element from a mineral named argyrodite. rsc.orgwikipedia.orgbritannica.com Winkler named the new element germanium in honor of his homeland. todayinsci.com

Just a year later, in 1887, Winkler synthesized the first-ever organogermanium compound: tetraethylgermane (B1293566) (Ge(C₂H₅)₄). wikipedia.orgsmolecule.com He prepared it through the reaction of germanium tetrachloride with diethylzinc. wikipedia.orgsmolecule.com This landmark synthesis marked the birth of organogermanium chemistry. However, for many years, the field saw limited progress compared to the more accessible and economical organosilicon and organotin chemistry.

Significance of Organogermanium Chemistry in Contemporary Research

In recent decades, organogermanium chemistry has experienced a resurgence of interest, driven by the discovery of novel properties and applications. sioc-journal.cnnih.gov Organogermanium compounds are now recognized for their potential in a wide array of fields, including materials science, organic synthesis, and medicinal chemistry. sioc-journal.cnwiley.comwiley-vch.de

Key areas of contemporary research include:

Materials Science: Organogermanium compounds, such as isobutylgermane, serve as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating germanium-containing semiconductor films. wikipedia.org Tetraethylgermane is also utilized for growing polycrystalline germanium thin films. smolecule.comereztech.com These materials are crucial for manufacturing electronic devices like transistors and solar cells. ontosight.ai

Organic Synthesis: Organogermanes are valuable reagents and intermediates in organic synthesis. researchgate.net They participate in various reactions, including cross-coupling and hydrogermylation, to construct complex organic molecules. wikipedia.orgacs.org Recent studies have highlighted the unique reactivity of organogermanes, which can differ from their silicon and tin analogs, offering new synthetic pathways. acs.org

Medicinal Chemistry: Certain organogermanium compounds have shown promising biological activities. ontosight.airesearchgate.net For instance, 2-carboxyethylgermasesquioxane (Ge-132), a type of organogermanium sesquioxide, has been investigated for its potential antitumor properties. wikipedia.orgnih.govnih.gov Research is ongoing to explore the therapeutic potential of various organogermanium derivatives. nih.govontosight.airesearchgate.net

The growing interest in this field is also evident from the increasing number of publications and comprehensive reviews dedicated to organogermanium chemistry. wiley.comwiley-vch.describd.commiamioh.edu

Classification and Scope of Ethylgermanium Derivatives

Ethylgermanium derivatives are a broad class of organogermanium compounds characterized by the presence of one or more ethyl (–C₂H₅) groups bonded to a germanium atom. These compounds can be broadly classified based on the number of ethyl groups and the nature of the other substituents attached to the germanium center. The general formula for many of these compounds is Ge(C₂H₅)ₓR₄₋ₓ, where R can be a halogen, hydrogen, or another organic group.

The primary classes of ethylgermanium derivatives include:

Tetraalkylgermanes: These compounds have four ethyl groups attached to the germanium atom, with tetraethylgermane being the most prominent example. wikipedia.orgontosight.ai

Ethylgermanium Halides: In these derivatives, one or more ethyl groups are replaced by halogen atoms. Examples include ethylgermanium trichloride (B1173362) (C₂H₅GeCl₃), diethylgermanium dichloride ((C₂H₅)₂GeCl₂), and triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl). americanelements.comchemblink.com

Ethylgermanium Hydrides: These compounds contain one or more germanium-hydrogen (Ge-H) bonds. Triethylgermanium hydride ((C₂H₅)₃GeH) is a key example. chemblink.com

Ethylgermanium Sesquioxides: These are polymeric compounds with the general formula (RGe)₂O₃. Bis(carboxyethylgermanium) sesquioxide is a well-studied example within this category. encyclopedia.pubpreprints.orgmdpi.com

The following table provides an overview of some key ethylgermanium compounds and their basic properties.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Tetraethylgermane | Ge(C₂H₅)₄ | 188.87 nih.gov | 163.5 |

| Ethylgermanium Trichloride | C₂H₅GeCl₃ | 208.0 nih.gov | 144 americanelements.com |

| Diethylgermanium Dichloride | (C₂H₅)₂GeCl₂ | ~199.6 | 175 |

| Triethylgermanium Chloride | (C₂H₅)₃GeCl | ~195.2 | 175.9 |

| Triethylgermanium Hydride | (C₂H₅)₃GeH | ~160.8 | 124-126 |

Properties

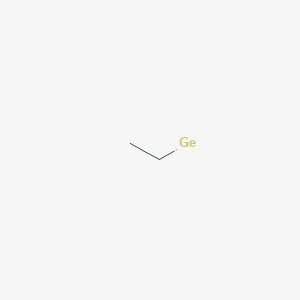

Molecular Formula |

C2H5Ge |

|---|---|

Molecular Weight |

101.69 g/mol |

InChI |

InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3 |

InChI Key |

GIEAINOVPLDQPT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge] |

Origin of Product |

United States |

Synthetic Methodologies for Ethylgermanium Compounds

Direct Synthesis Routes for Ethylgermanium Precursors

The direct synthesis of organogermanium compounds, including ethylgermanium precursors, often starts from germanium dioxide (GeO₂) or elemental germanium. A notable method involves the reaction of germanium dioxide with hypophosphorous acid or its salts in hydrochloric acid. The resulting mixture is then extracted with an organic solvent. This extract, containing a reactive germanium species, is subsequently reacted with acrylic acid or its derivatives, followed by hydrolysis to produce compounds like bis-(carboxyethyl)germanium sesquioxide. google.com

For instance, a solution of germanium dioxide and sodium hypophosphite in water and concentrated hydrochloric acid can be heated and then extracted with ethyl acetate. The dropwise addition of acrylic acid to this extract at room temperature or in an ice bath, followed by stirring, yields the desired product. google.com Similarly, using acrylonitrile (B1666552) instead of acrylic acid leads to the formation of bis-(beta-cyanoethyl)germanium sesquioxide. google.com Another variation involves the use of methyl acrylate, which, after reaction and subsequent hydrolysis, yields bis-(beta-carbomethoxy-ethyl)germanium sesquioxide. google.com

A historical approach to synthesizing the first organogermanium compound, tetraethylgermane (B1293566), was achieved by Winkler in 1887 through the reaction of germanium tetrachloride with diethylzinc. wikipedia.org

Functionalization of Germanium Halides with Ethyl Moieties

The functionalization of germanium halides represents a cornerstone in the synthesis of ethylgermanium compounds. This approach typically involves the reaction of a germanium halide with an ethylating agent.

Grignard and Organolithium Reagent Approaches

A prevalent and historically significant method for introducing ethyl groups onto germanium involves the use of Grignard reagents and organolithium reagents. wikipedia.orgnih.gov The reaction of germanium tetrachloride (GeCl₄) with ethylmagnesium bromide (EtMgBr) is a classic example, leading to the formation of ethylgermanium trichloride (B1173362) (EtGeCl₃) and magnesium bromide chloride (MgBrCl). google.com

The general process involves adding a solution of the Grignard reagent, such as ethylmagnesium bromide in diethyl ether, dropwise to a stirred solution of germanium tetrachloride, often maintained at a low temperature (e.g., 0°C). google.com The solvent is subsequently removed, typically through distillation, to isolate the crude product, which can be further purified by fractional distillation. google.com This method is not limited to batch processes and can be adapted for semi-continuous or continuous production. google.com

Organolithium reagents are also effective for the polysubstitution of germanium tetrachloride. nih.gov However, reactions between GeCl₄ and Grignard reagents can sometimes result in a mixture of products with varying degrees of substitution and undesirable halogen exchange byproducts. nih.gov The reactivity of organolithium reagents is generally higher than that of Grignard reagents. mmcmodinagar.ac.in

The pioneering work by Cullen and co-workers in 1962 demonstrated the functionalization of germanium surfaces by first treating a Ge(111) surface with gaseous HCl to create a chloride-terminated surface, which was then reacted with an ethyl Grignard reagent to form stable ethyl groups. mdpi.comresearchgate.netucc.ie

Table 1: Examples of Grignard and Organolithium Reactions for Ethylgermanium Synthesis

| Germanium Halide Precursor | Ethylating Reagent | Product | Reference(s) |

| Germanium Tetrachloride (GeCl₄) | Ethylmagnesium Bromide (EtMgBr) | Ethylgermanium Trichloride (EtGeCl₃) | google.com |

| Chloride-terminated Ge(111) surface | Ethyl Grignard Reagent | Ethyl-passivated Ge(111) surface | mdpi.comresearchgate.netucc.ie |

| Germanium Tetrachloride (GeCl₄) | Organolithium Reagents | Polysubstituted Ethylgermanium Compounds | nih.gov |

Other Alkylation Strategies

Beyond Grignard and organolithium reagents, other alkylation strategies exist for the synthesis of ethylgermanium compounds. One such method involves the use of diethylzinc, as demonstrated in the first synthesis of tetraethylgermane. wikipedia.org

Another approach utilizes a trimethylaluminum-tripropylamine adduct, which is added dropwise to germanium tetrachloride to produce methyltrichlorogermane. google.com While this example uses a methylating agent, the principle can be extended to ethylating agents.

Hydrogermylation Reactions in Ethylgermanium Synthesis

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a powerful and atom-economical method for forming carbon-germanium bonds and is a key route to ethylgermanium compounds. wikipedia.orgucc.ie This reaction can be initiated thermally, with a radical initiator, or through catalysis. ucc.ie

Addition Reactions of Germanium Hydrides to Unsaturated Organic Substrates

The addition of germanium hydrides to unsaturated substrates like alkenes and alkynes is a direct pathway to functionalized organogermanes. ualberta.ca For instance, the reaction of a germanium hydride with ethylene (B1197577) (H₂C=CH₂) would result in an ethylgermanium derivative. The hydrogermylation of alkenes on H-terminated germanium nanowires leads to alkyl functionalization. ucc.ie

A notable example is the addition of trichlorogermane (B72276) (HGeCl₃) to acrylic acid, which produces 3-(trichlorogermyl)propanoic acid. encyclopedia.pubnih.gov In this reaction, the trichlorogermyl group adds to the terminal carbon of the vinyl group. encyclopedia.pubnih.gov

Catalytic Hydrogermylation Systems

To enhance the efficiency and selectivity of hydrogermylation, various catalytic systems have been developed. These catalysts can be based on transition metals or main group elements. mdpi.com For example, cationic Cp-coordinated Si(II) and Ge(II) compounds have shown potential as catalysts in hydrosilylation and related reactions. mdpi.com

The dehydrogenative coupling of diethylgermanium dihydride (Et₂GeH₂) can be promoted by iron precursors combined with N-heterocyclic carbene (NHC) ligands, leading to the formation of H₂ and (GeEt₂)n oligomers. nih.gov While this is a coupling reaction, it highlights the reactivity of ethylgermanium hydrides in the presence of catalysts.

Theoretical studies on the catalyst-free hydrogermylation of unactivated alkenes with two-coordinate Ge(II) hydrides suggest a one-step process through a formal [2+2] addition of the Ge-H fragment across the C=C double bond. nih.gov

Synthesis of Specific Ethylgermanium Derivatives

The synthesis of specific ethylgermanium derivatives encompasses a variety of methods tailored to introduce different functional groups onto the germanium atom. These methods often involve the use of precursor ethylgermanium halides, oxides, or hydrides, which are then reacted with appropriate reagents to yield the desired products.

Ethylgermanium Oxides and Sesquioxides

Ethylgermanium oxides and sesquioxides are significant classes of organogermanium compounds. A prominent example is bis(carboxyethyl)germanium sesquioxide, also known as Ge-132. The synthesis of Ge-132 typically involves the reaction of trichlorogermane (HGeCl₃) with acrylic acid. mdpi.comencyclopedia.pub This reaction results in the formation of 3-(trichlorogermyl)propanoic acid, which is then hydrolyzed to produce the final sesquioxide product. mdpi.comencyclopedia.pub The trichlorogermyl group adds specifically to the terminal carbon atom of the acrylic acid's vinyl group. mdpi.comencyclopedia.pub

A method for preparing bis-beta-carboxy ethyl germanium sesquioxide involves reacting germanium dioxide with hypophosphorous acid or its salts in hydrochloric acid. The resulting mixture is extracted with an organic solvent and then reacted with acrylic acid or its derivatives, followed by hydrolysis. google.com Another approach involves the hydrolysis of HGeCl₃ adducts with cyclohexanone (B45756) or methyl methacrylate (B99206) to produce water-soluble germanium sesquioxides. mdpi.com

The structure of the resulting polymer can vary, leading to different forms such as repagermanium (RGe), propagermanium (B1678255) (PGe), and a linear polymer (GeSP), which can affect its solubility and biological activity. encyclopedia.pub

| Precursor | Reagent | Product | Reference |

| Trichlorogermane (HGeCl₃) | Acrylic Acid | 3-(trichlorogermyl)propanoic acid | mdpi.comencyclopedia.pub |

| 3-(trichlorogermyl)propanoic acid | Water (Hydrolysis) | Bis(carboxyethyl)germanium sesquioxide (Ge-132) | mdpi.comencyclopedia.pub |

| Germanium Dioxide | Hypophosphorous acid, Hydrochloric acid, Acrylic acid | Bis-beta-carboxy ethyl germanium sesquioxide | google.com |

| HGeCl₃ adducts | Cyclohexanone or Methyl methacrylate (followed by hydrolysis) | Water-soluble germanium sesquioxides | mdpi.com |

Ethylgermanium Formates, Acetates, and Mercaptoacetates

The synthesis of ethylgermanium formates, acetates, and mercaptoacetates can be achieved through the reaction of ethylgermanium oxides with the corresponding acids or anhydrides. acs.org For instance, bis-(triethylgermanium) oxide and tetrameric (or trimeric) diethylgermanium oxide react with formic acid, acetic anhydride, and mercaptoacetic acid to yield the respective formate (B1220265), acetate, and mercaptoacetate (B1236969) derivatives. acs.org

Specifically, triethylgermanium (B15089029) formate and diethylgermanium diformate can be synthesized from the reaction of the corresponding ethylgermanium oxides with formic acid. acs.orgresearchgate.net Similarly, ethylgermanium acetates are prepared using acetic anhydride. acs.org The synthesis of triethylgermanium mercaptoacetate involves the reaction of bis-(triethylgermanium) oxide with mercaptoacetic acid. acs.org

| Ethylgermanium Precursor | Reagent | Product | Reference |

| Bis-(triethylgermanium) oxide | Formic Acid | Triethylgermanium formate | acs.orgresearchgate.net |

| Tetrameric (or trimeric) diethylgermanium oxide | Formic Acid | Diethylgermanium diformate | acs.orgresearchgate.net |

| Bis-(triethylgermanium) oxide | Acetic Anhydride | Triethylgermanium acetate | acs.org |

| Tetrameric (or trimeric) diethylgermanium oxide | Acetic Anhydride | Diethylgermanium diacetate | acs.org |

| Bis-(triethylgermanium) oxide | Mercaptoacetic Acid | Triethylgermanium mercaptoacetate | acs.org |

Ethylgermanium Halides and Related Species

Ethylgermanium halides are key intermediates in organogermanium chemistry. Ethyltrichlorogermane can be synthesized through various methods. One approach involves the reaction of elemental germanium with tetrachlorogermane and ethylene. lookchem.com This reaction is believed to proceed through the formation of dichlorogermylene. lookchem.com Another route is the reaction of germanium, tetrachlorogermane, and allyl chloride with hydrogen chloride, which yields allyltrichlorogermane. lookchem.com

The synthesis of ethylgermanium triiodide can be accomplished by reacting germanium(II) iodide with an ethyl halide. umich.edu

| Precursors | Product | Reference |

| Germanium, Tetrachlorogermane, Ethylene | Ethyltrichlorogermane | lookchem.com |

| Germanium, Tetrachlorogermane, Allyl chloride, Hydrogen chloride | Allyltrichlorogermane | lookchem.com |

| Germanium(II) iodide, Ethyl halide | Ethylgermanium triiodide | umich.edu |

Ethylgermanium Coordination Compounds

Ethylgermanium compounds can form a variety of coordination complexes with different ligands. For instance, di- and tri-organogermanium carboxylates, including ethyl derivatives, have been synthesized by reacting the corresponding dialkyldichlorogermane or trialkylchlorogermane with the sodium salt of N-heterocyclic carboxylic acids in anhydrous benzene. researchgate.net

A specific example is the synthesis of [GeEt₂(pyca-kN,kO)(pyca-kO)]·0.5C₆H₆, where 'pyca' is pyridine-2-carboxylate. researchgate.net In this complex, the germanium atom is coordinated to two pyridine-2-carboxylate ligands in different modes. researchgate.net

Complexes with bipyridyl ligands are also known. The reaction of GeBr₂ with 2,2'-bipyridine (B1663995) initially forms [GeBr₂(2,2'-bipy)], which can then recrystallize from acetonitrile (B52724) to yield [GeBr(2,2'-bipy)][GeBr₃]. psu.edu

| Germanium Precursor | Ligand | Product | Reference |

| Diethyldichlorogermane | Sodium pyridine-2-carboxylate | [GeEt₂(pyca-kN,kO)(pyca-kO)]·0.5C₆H₆ | researchgate.net |

| GeBr₂ | 2,2'-bipyridine | [GeBr₂(2,2'-bipy)] | psu.edu |

| [GeBr₂(2,2'-bipy)] | Acetonitrile (recrystallization) | [GeBr(2,2'-bipy)][GeBr₃] | psu.edu |

Unsaturated Ethylgermanium Analogues

The synthesis of unsaturated ethylgermanium analogues, such as those containing double or triple bonds involving germanium, has been an area of active research. One approach to forming such species involves the generation of transient germylenes, which are divalent germanium compounds. For example, ethylgermylenes can be formed through the thermal rearrangement of germiranes with 1-H substituents. acs.org

Green Chemistry Approaches in Ethylgermanium Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry, including for organogermanium compounds. ijpsat.org Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ispe.org

For the synthesis of bis(carboxyethyl)germanium sesquioxide (Ge-132), a greener approach has been developed that avoids the use of elemental germanium, which requires a technically complex process. mdpi.comnih.gov This improved method utilizes germanium dioxide (GeO₂), hydrochloric acid (HCl), and hypophosphorous acid (H₃PO₂), making Ge-132 and other sesquioxides more readily available. mdpi.comnih.gov

Another green chemistry approach involves the use of wet chemical reduction methods. For instance, a simple and environmentally friendly wet chemical reduction method has been used to synthesize capped, water-dispersible germanium nanoparticles (GeNPs). scispace.com This method is considered cost-effective and promotes the principles of green chemistry. ijpsat.orgscispace.com

Advanced Spectroscopic and Structural Elucidation of Ethylgermanium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of ethylgermanium compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the routine characterization of ethylgermanium compounds. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus. libretexts.org For ethylgermanium compounds, the electronegativity of the substituents on the germanium atom significantly influences the chemical shifts of the ethyl protons and carbons. openstax.orglibretexts.orglibretexts.org

In ¹H NMR, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group typically appear as distinct multiplets due to spin-spin coupling. The chemical shift of these protons is affected by the nature of the other groups attached to the germanium atom. openstax.org Generally, electron-withdrawing groups deshield the protons, causing them to resonate at a higher chemical shift (downfield). libretexts.orglibretexts.org

Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the ethyl carbons provide direct information about the carbon skeleton. osti.gov The carbon atom directly attached to the germanium (Ge-CH₂-) is particularly sensitive to the substituents on the germanium. The chemical shift ranges for organic compounds are well-established, with sp³-hybridized carbons typically appearing between 0 and 90 ppm. libretexts.org The presence of the germanium atom and its substituents will modulate these values.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Ethylgermanium Compounds

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Tetraethylgermanium (in CDCl₃) | ~0.9 (m, CH₂), ~1.0 (m, CH₃) | ~9.5 (CH₂), ~10.5 (CH₃) |

| Ethyltrichlorogermane (in CDCl₃) | ~1.8 (q, CH₂), ~1.3 (t, CH₃) | ~25 (CH₂), ~8 (CH₃) |

The analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and integration, allows for the unambiguous determination of the structure of many ethylgermanium compounds.

While ¹H and ¹³C NMR are routine, direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy presents significant challenges. Germanium-73 is the only NMR-active isotope of germanium, but it has a low natural abundance (7.73%), a low magnetogyric ratio, and a large quadrupole moment. researchgate.net The large quadrupole moment leads to very broad resonance lines for germanium nuclei in asymmetric electronic environments, often making them difficult or impossible to observe with standard high-resolution NMR spectrometers. researchgate.net

Despite these limitations, ⁷³Ge NMR spectroscopy holds considerable potential for characterizing small, symmetric ethylgermanium compounds and for studying relaxation phenomena related to germanium binding. researchgate.net For organogermanium compounds, ⁷³Ge chemical shifts have been observed over a very wide range. researchgate.net In general, the chemical shifts are sensitive to the coordination number and the electronegativity of the substituents on the germanium atom. For simple organogermanes, correlations have been drawn between NMR parameters and structural metrics, aided by computational methods like Density Functional Theory (DFT). researchgate.net

The development of ultrahigh-field NMR spectrometers has started to push the boundaries of what is possible with ⁷³Ge NMR, allowing for the study of a wider range of solid germanium-containing materials. researchgate.net However, for most ethylgermanium compounds, especially those with low symmetry, obtaining high-quality ⁷³Ge NMR spectra remains a significant experimental hurdle.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comphotothermal.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, providing a molecular "fingerprint". spectroscopyonline.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment, while a change in polarizability is required for a vibration to be Raman active. edinst.com

In the study of ethylgermanium compounds, IR and Raman spectroscopy are invaluable for identifying characteristic functional groups and for analyzing the Ge-C bond. The vibrational spectra of ethylgermane and its deuterated analogs have been studied to assign the various vibrational modes. capes.gov.br These include the stretching and bending vibrations of the C-H, C-C, and Ge-C bonds, as well as the rocking, wagging, and twisting modes of the ethyl group.

Table 2: Selected Vibrational Frequencies for Ethylgermane

| Vibrational Mode | Frequency (cm⁻¹) |

| Ge-C Stretch | ~550 - 600 |

| CH₃ Rock | ~800 - 850 |

| CH₂ Rock | ~700 - 750 |

| C-C Stretch | ~950 - 1000 |

| CH₂ Wag | ~1150 - 1200 |

| CH₃ Symmetric Deformation | ~1370 - 1390 |

| CH₂ Scissor | ~1410 - 1430 |

| CH₃ Asymmetric Deformation | ~1450 - 1470 |

| C-H Stretches | ~2850 - 3000 |

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. larrucea.eugaussian.com This analysis provides fundamental insights into the bonding and structure of ethylgermanium compounds.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

The crystal structures of a number of organogermanium compounds have been determined, revealing important structural features. nucleos.com For example, tetraethylgermanium, a foundational ethylgermanium compound, has a tetrahedral geometry around the germanium atom, as expected. nist.govnist.govnih.gov

More complex ethylgermanium derivatives, such as bis(carboxyethylgermanium) sesquioxide, have been shown to exist in various polymeric forms in the solid state. researchgate.net XRD studies have been crucial in identifying these different structural motifs, which can influence the material's properties. researchgate.net The analysis of diffraction patterns from powdered samples (powder XRD) is also a valuable tool for identifying the crystalline phases present in a bulk sample. measurlabs.com

The systematic analysis of crystal structures from the Cambridge Structural Database provides a wealth of information on the typical bond lengths and angles in organogermanium compounds, which is essential for understanding their chemical behavior.

Advanced Electron Microscopy Techniques

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. researchgate.netaip.orgfudan.edu.cn In the context of ethylgermanium compounds, SEM can be used to characterize the morphology of bulk materials, thin films, or nanostructures. For instance, SEM has been employed to study the surface of germanium nanostructures grown via various fabrication methods. researchgate.netpnas.org

Transmission Electron Microscopy (TEM), on the other hand, provides even higher resolution images and can reveal the internal structure of a material. researchgate.netfrontiersin.org To be analyzed by TEM, the sample must be sufficiently thin to allow electrons to pass through it. frontiersin.org TEM is particularly useful for characterizing the size, shape, and crystallinity of nanoparticles and nanowires. osti.govfudan.edu.cn High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. researchgate.net

Both SEM and TEM can be coupled with energy-dispersive X-ray spectroscopy (EDS) to perform elemental analysis on a microscopic scale, confirming the presence of germanium in the material. The combination of these electron microscopy techniques is essential for understanding the structure of advanced materials derived from ethylgermanium precursors, such as germanium nanoclusters embedded in a silica (B1680970) matrix. osti.gov In-situ TEM techniques also allow for the real-time observation of structural changes in materials under various stimuli. frontiersin.org

Aberration-Corrected High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Aberration-corrected High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) represents a pinnacle in high-resolution imaging, enabling the direct visualization of atomic structures in materials. numberanalytics.comresearchgate.net This technique utilizes a finely focused beam of electrons that is scanned across a sample. The image is formed by collecting electrons that have been scattered at high angles. wiley.com The intensity of this scattering is strongly dependent on the atomic number (Z) of the atoms in the sample, a principle known as Z-contrast imaging. intekgroup.com.co Consequently, atoms with higher Z, such as germanium, appear significantly brighter in the image compared to lighter atoms like carbon and oxygen. intekgroup.com.co

The implementation of aberration correctors minimizes the geometric imperfections in the electron lenses, allowing the electron beam to be focused to a sub-angstrom diameter. This correction is critical for achieving true atomic-resolution imaging, resolving individual atomic columns within a material's structure. wiley.comwhiterose.ac.uk

For the study of ethylgermanium compounds, particularly in their solid-state or aggregated forms (e.g., polymers of bis(carboxy ethylgermanium) sesquioxide), HAADF-STEM offers unparalleled insight into the atomic arrangement. preprints.org It could be employed to:

Analyze nanoparticle structure: For ethylgermanium-based nanoparticles or nanoclusters, the technique can determine the size, shape, and atomic structure of individual particles. researchgate.net

Map elemental distribution: When combined with energy-dispersive X-ray spectroscopy (EDX) or electron energy-loss spectroscopy (EELS) within the STEM, it is possible to generate atomic-scale elemental maps, confirming the spatial relationship between germanium atoms and the surrounding organic ligands. wiley.com

The table below illustrates the type of structural data that can be extracted from HAADF-STEM analysis of a hypothetical crystalline ethylgermanium compound.

| Parameter | Description | Example Data |

| Atomic Column Position | The precise (x, y) coordinates of individual atomic columns in the 2D projection. | Ge column 1: (0.1, 0.2) nm; Ge column 2: (0.45, 0.2) nm |

| Lattice Spacing | The distance between adjacent planes of atoms, measured directly from the image. | d-spacing for (111) plane: 0.32 nm |

| Elemental Identification | Identification of atoms based on Z-contrast intensity or spectroscopic signals (EELS/EDX). | Bright spots corresponding to Ge (Z=32); Dimmer regions corresponding to C (Z=6) and O (Z=8) |

| Defect Imaging | Direct observation of point defects (e.g., vacancies, substitutions) or extended defects. | Identification of a missing Ge atom at a specific lattice site. |

X-ray Photoelectron Spectroscopy (XPS) and Related Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The method is based on the photoelectric effect, where an X-ray beam irradiates a sample, causing the emission of core-level electrons. libretexts.org The binding energy of these emitted electrons is then measured, which is unique to each element and its specific chemical environment (i.e., its oxidation state and bonding partners). carleton.edu

In the context of ethylgermanium compounds, XPS is an invaluable tool for:

Confirming Elemental Composition: It can verify the presence of germanium, carbon, and oxygen on the surface of a sample and provide semi-quantitative analysis of their relative abundance. carleton.edu

Determining Chemical States: The primary strength of XPS lies in its ability to resolve chemical shifts. For an ethylgermanium compound like bis(carboxy ethylgermanium) sesquioxide, XPS can distinguish between different bonding environments. encyclopedia.pub For example, it can differentiate the germanium atoms involved in Ge-C bonds from those in Ge-O-Ge bridges. Similarly, it can distinguish the carbon atoms of the ethyl group from those in the carboxyl (COOH) group.

Analyzing Surface Chemistry: As a surface-sensitive technique, XPS is ideal for studying surface modifications, contamination, or degradation of ethylgermanium materials that may occur upon exposure to different environments. wikipedia.org

The binding energies are characteristic fingerprints. The table below provides typical binding energy ranges for the core elements found in ethylgermanium compounds.

| Element | Orbital | Chemical State / Bonding Environment | Typical Binding Energy (eV) |

| Germanium | Ge 3d | Elemental Ge | ~29.5 eV |

| Ge-C (in organogermanium) | ~31.0 - 32.0 eV | ||

| GeO₂ (Ge⁴⁺) | ~32.5 - 33.5 eV | ||

| Carbon | C 1s | C-C, C-H (aliphatic) | ~284.8 - 285.0 eV |

| C-Ge | ~284.0 - 284.5 eV | ||

| C-O | ~286.0 - 286.5 eV | ||

| C=O (in carboxyl group) | ~288.5 - 289.0 eV | ||

| Oxygen | O 1s | Ge-O-Ge | ~532.0 eV |

| C=O (in carboxyl group) | ~532.0 eV | ||

| C-O -H (in carboxyl group) | ~533.5 eV |

Other Advanced Characterization Methodologies for Electronic and Molecular Structure

Beyond electron microscopy and photoelectron spectroscopy, a suite of other advanced spectroscopic methods is crucial for a comprehensive understanding of the molecular and electronic structure of ethylgermanium compounds. These techniques provide complementary information, particularly regarding chemical bonding and functional groups.

Vibrational Spectroscopy (Infrared and Raman): Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. numberanalytics.com An IR spectrum measures the absorption of infrared radiation by a molecule, while a Raman spectrum measures the inelastic scattering of monochromatic light. numberanalytics.comfiveable.me Together, they provide a detailed "fingerprint" of the functional groups present. For ethylgermanium compounds, these techniques can identify and characterize key vibrational modes, such as the stretching and bending of Ge-C, Ge-O, C-H, and C=O bonds. google.com Specific absorptions in the IR spectrum for bis-beta-carboxy ethyl germanium sesquioxide have been identified for the carboxylic acid group (3300-2800, 1690 cm⁻¹) and the germanium sesquioxide framework (900 and 800 cm⁻¹). google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and others. numberanalytics.com It can elucidate the connectivity of atoms in a molecule and is instrumental in confirming the structure of newly synthesized compounds. researchgate.net For ethylgermanium derivatives, ¹H NMR can map out the protons on the ethyl chain, while ¹³C NMR can identify each unique carbon atom, including those in the ethyl group and the carboxyl group. google.com The chemical shifts and coupling patterns are definitive for structural elucidation in the solution state.

The following table summarizes these methodologies and the structural information they provide for ethylgermanium compounds.

| Technique | Principle | Information Obtained | Example Application for Ethylgermanium Compounds |

| Infrared (IR) Spectroscopy | Measures absorption of IR light due to molecular vibrations. numberanalytics.com | Identification of functional groups. | Detecting Ge-O (~800-900 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3000 cm⁻¹) stretches. google.com |

| Raman Spectroscopy | Measures inelastic scattering of light due to molecular vibrations. numberanalytics.com | Complementary functional group analysis; strong signals for symmetric, non-polar bonds. | Characterizing the Ge-C and Ge-O-Ge backbone structures. |

| Nuclear Magnetic Resonance (NMR) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. numberanalytics.com | Detailed atomic connectivity and chemical environment (¹H, ¹³C). | Confirming the structure of the ethyl group and its attachment to the germanium atom. google.com |

Reactivity and Reaction Mechanisms of Ethylgermanium Species

Substitution Reactions at the Germanium Center

The germanium atom in ethylgermanium compounds is an electrophilic center, susceptible to attack by nucleophiles. This reactivity allows for substitution reactions where a leaving group attached to the germanium is replaced.

A notable example is the reaction of ethylgermanium trihalides (EtGeX₃, where X is a halogen like Br or I) with nucleophiles. The carbon-germanium bond is generally stable, while the germanium-halogen bond is polar and reactive. Nucleophiles attack the partially positive germanium atom, leading to the displacement of a halide ion. The ease of these substitution reactions is influenced by the nature of the halogen, with the Ge-I bond being weaker and more easily broken than the Ge-Cl bond.

One of the earliest documented substitution reactions of this type is the ammonolysis of ethylgermanium trihalides (EtGeX₃, where X = I, Br). In 1933, it was discovered that these compounds react with ammonia (B1221849) to form a solid product identified as 'ethylgermanium nitride' (EtGeN). Subsequent hydrolysis of this nitride leads to the formation of polyethylgermsesquioxane, also known as 'ethylgermanoic anhydride'. This two-step process demonstrates the substitution of halide and then amino groups at the germanium center.

Similarly, the hydrolysis of ethylgermanium halides or ethoxides is a fundamental substitution reaction. For instance, ethyltriethoxygermane (B1603156) reacts with water, leading to the substitution of ethoxy groups with hydroxyl groups, liberating ethanol (B145695) and eventually forming germanium oxides under certain conditions.

These reactions can be generally represented as: EtGeX₃ + 3 Nu⁻ → EtGe(Nu)₃ + 3 X⁻ (where Nu⁻ is a nucleophile like OH⁻, OR⁻, or NH₂⁻)

The mechanism of these substitutions often proceeds via a bimolecular nucleophilic substitution (Sɴ2)-like pathway, especially with primary substrates like the ethyl group. The nucleophile attacks the germanium center from the side opposite to the leaving group. However, depending on the steric bulk of the substituents and the reaction conditions, a dissociative (Sɴ1-like) mechanism involving a transient, positively charged germanium intermediate may also occur.

Table 1: Examples of Substitution Reactions of Ethylgermanium Compounds

| Ethylgermanium Reactant | Nucleophile | Product | Reference |

| EtGeI₃ / EtGeBr₃ | NH₃ (Ammonia) | EtGeN ('Ethylgermanium nitride') | |

| EtGeN | H₂O (Water) | (EtGeO₁.₅)ₙ (Polyethylgermsesquioxane) | |

| Ethyltriethoxygermane | H₂O (Water) | Germanium oxides and Ethanol |

Addition and Elimination Reactions

Ethylgermanium species participate in both addition reactions, where atoms are added across a multiple bond, and elimination reactions, where atoms are removed to form a multiple bond.

Addition Reactions

A key example of an addition reaction is the hydrogermylation of unsaturated bonds, such as in alkenes and alkynes. In this reaction, an ethylgermanium hydride adds across the carbon-carbon multiple bond. These reactions can be initiated by various methods, including thermal activation, radical initiators, or catalysis by transition metals or Lewis acids. The regioselectivity of the addition (i.e., whether the germanium adds to the more or less substituted carbon) is dependent on the mechanism.

Radical Addition: In the presence of radical initiators like peroxides, the addition of H-Br to alkenes proceeds via an anti-Markovnikov mechanism. A similar principle applies to radical-initiated hydrogermylation, where the ethylgermyl radical (EtGeH₂) adds to the less substituted carbon of the double bond, leading to the anti-Markovnikov product.

Ionic Addition: In contrast, additions under acidic or polar conditions tend to follow Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogen atoms.

Catalytic Hydrogermylation: Manganese-catalyzed hydrogermylation of alkynes has been shown to proceed with high E-selectivity.

A prominent synthetic application that involves an addition reaction is the formation of bis(2-carboxyethylgermanium) sesquioxide (Ge-132). This process begins with the addition of trichlorogermane (B72276) (HGeCl₃) to acrylic acid. In this reaction, the trichlorogermyl group adds specifically to the terminal carbon of the vinyl group, which is then followed by hydrolysis to yield the final ethylgermanium product.

Elimination Reactions

Elimination reactions of ethylgermanium compounds are the reverse of addition reactions and typically involve the removal of a small molecule (like H₂ or a hydrogen halide) from adjacent atoms to form a double or triple bond. These reactions are often classified as α,β-elimination.

β-Hydride Elimination: This is a common pathway for the decomposition of organometallic compounds, including ethylgermanium species. It requires a vacant coordination site on the germanium and results in the formation of a germanium-hydride and an alkene. Reversible hydrogermylation of cycloalkenes has been observed, proceeding through a β-hydride elimination from the germanium-coordinated cycloalkyl ligand.

E1 and E2 Mechanisms: Like their alkyl halide counterparts, elimination reactions in ethylgermanium compounds can proceed through E1 (unimolecular) or E2 (bimolecular) mechanisms. The E1 pathway involves the formation of a carbocation intermediate, while the E2 pathway is a concerted, one-step process. The predominant mechanism is influenced by factors such as the substrate, the strength of the base, and the solvent.

In some cases, elimination can be accompanied by rearrangements, such as hydride or alkyl shifts, especially if it proceeds through a carbocation intermediate (E1 mechanism).

Table 2: Characteristics of Addition and Elimination Reactions

| Reaction Type | Key Feature | Common Mechanism(s) | Example Product Type |

| Addition | Breaks a π-bond to form two new σ-bonds | Radical, Ionic, Catalytic | Alkyl- or Vinyl-ethylgermanes |

| Elimination | Forms a π-bond by removing atoms from adjacent carbons | E1, E2, β-Hydride Elimination | Alkenes, Alkynes |

Computational and Theoretical Investigations of Ethylgermanium Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic structure of molecules, which governs their bonding, properties, and reactivity. core.ac.uk These calculations involve solving the Schrödinger equation, often using approximations to make it computationally feasible for molecular systems. core.ac.uk The goal is to obtain information about the molecule's wave function, from which properties like orbital energies and electron distribution can be derived. core.ac.uk

A key aspect of understanding ethylgermanium chemistry is the nature of its chemical bonds, particularly the Ge-H and Ge-C bonds. Theoretical studies on related compounds, such as the dihydrogen-bonded complex between phenol (B47542) and triethylgermanium (B15089029) (TEGH), provide valuable insights. utah.edu In this complex, a dihydrogen bond (O-H···H-Ge) is formed. utah.edu Analysis of the frontier molecular orbitals (HOMOs and LUMOs) reveals that upon electronic excitation to the first excited state (S₁), the excitation is primarily localized on the phenol moiety. researchgate.net This indicates that the fundamental electronic structure of the triethylgermane (B74486) portion remains relatively stable during this specific transition. researchgate.net

Theoretical models help to explain the forces and energy densities that define chemical bonds. kyoto-u.ac.jp The application of these models to simple molecules allows for the characterization of bonding, stability, and reactivity, providing a framework that can be extended to more complex systems like ethylgermanium and its derivatives. kyoto-u.ac.jp

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and, consequently, the molecular geometry and stability of chemical systems. cdnsciencepub.com It has proven to be a reliable tool for predicting the geometric parameters and conformational preferences of organogermanium compounds.

Computational studies on ethyl bromogermane (B14162278) (CH₃CH₂GeH₂Br), a closely related compound, have provided detailed information on its conformational stability. psu.edu These studies, using both DFT (at the B3LYP/6-31G(d) level) and ab initio methods (MP2/6-31G(d)), have shown that ethyl bromogermane exists as two stable conformers: gauche and trans. psu.edu The gauche conformer was determined to be the more stable form. psu.edu From variable-temperature infrared spectra of krypton solutions, the enthalpy difference between the two conformers was experimentally determined and found to be consistent with theoretical predictions. psu.edu

| Parameter | Value | Note |

|---|---|---|

| More Stable Conformer | Gauche | psu.edu |

| Enthalpy Difference (ΔH) | 158 ± 16 cm⁻¹ (1.89 ± 0.20 kJ/mol) | psu.edu |

| Gauche Population (Ambient Temp.) | 81 ± 2% | psu.edu |

Further insights into geometry come from time-dependent DFT (TD-DFT) studies on the phenol-triethylgermanium (TEGH) complex. utah.edu These calculations show how bond lengths change upon electronic excitation from the ground state (S₀) to the first excited state (S₁). Upon excitation, the O-H and Ge-H bonds involved in the dihydrogen bond both lengthen, while the intermolecular H···H distance significantly decreases, indicating a strengthening of the bond. utah.edu

| Bond/Distance | State | Length (Å) |

|---|---|---|

| O-H | S₀ | 0.981 |

| S₁ | 1.006 | |

| Ge-H | S₀ | 1.545 |

| S₁ | 1.554 | |

| C-O | S₀ | 1.369 |

| S₁ | 1.341 | |

| H···H | S₀ | 1.758 |

| S₁ | 1.597 |

Data sourced from Wei et al. (2010). utah.edu

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires the characterization of the entire reaction pathway, including reactants, products, intermediates, and transition states. psu.edu Computational chemistry allows for the mapping of the potential energy surface (PES), which describes the energy of a system as a function of its geometry. psu.edu Transition states represent the highest energy point along a reaction coordinate and are critical for determining the reaction's feasibility and rate. utah.edu

While specific reaction pathway analyses for simple ethylgermanium compounds are not widely documented, studies on related germanium hydrides illustrate the complexity and power of these theoretical methods. For example, the reaction of germylene (GeH₂) with acetylene (B1199291) (C₂H₂) has been investigated using both experimental techniques and quantum chemical calculations. psu.edu The study revealed a highly complex potential energy surface with numerous stable minima and transition states connecting them. psu.edu This work underscores that even seemingly simple reactions involving germanium hydrides can have intricate mechanisms. psu.edu The calculations helped to rationalize the experimental observation that the reaction has a very slight pressure dependence, suggesting a pathway that does not involve a simple association-stabilization mechanism. psu.edu

Such theoretical analyses are crucial for predicting reaction outcomes and designing new synthetic routes in organogermanium chemistry.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be validated against experimental data. This synergy is essential for confirming molecular structures and understanding vibrational dynamics.

For ethyl bromogermane, infrared (3200–30 cm⁻¹) and Raman (3200–100 cm⁻¹) spectra were recorded and compared with theoretical predictions. psu.edu The potential energy distribution and normal coordinate analysis were carried out based on the results of MP2/6-31G(d) calculations to perform a detailed vibrational assignment for both the gauche and trans conformers. psu.edu

In the case of the phenol-triethylgermanium (TEGH) complex, TD-DFT calculations were used to predict the infrared spectrum in both the ground and excited states. utah.eduresearchgate.net The calculations predicted a redshift (a shift to lower frequency) for the O-H stretching mode in the S₁ excited state compared to the S₀ ground state. utah.eduresearchgate.net A smaller redshift was also predicted for the Ge-H stretching vibration. utah.edu These predicted spectral shifts provide a signature of the changes in bond strength upon electronic excitation. utah.edu

| Vibrational Mode | Frequency Shift (cm⁻¹) | Interpretation |

|---|---|---|

| O-H Stretch | Redshift | Weakening and lengthening of the O-H bond in the excited state. utah.edu |

| Ge-H Stretch | Smaller Redshift | Slight weakening and lengthening of the Ge-H bond in the excited state. utah.edu |

The agreement between calculated and experimental spectra provides strong validation for the accuracy of the computational models and the structural and electronic insights they provide. psu.edu

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations offer profound insights into the factors that control chemical reactivity and selectivity. kyoto-u.ac.jp By analyzing properties like electronic structure, orbital energies, and reaction energy barriers, chemists can predict how and where a molecule is likely to react.

The study of the phenol-triethylgermanium (TEGH) complex provides a clear example. utah.edu Upon electronic excitation, the dihydrogen bond (O-H···H-Ge) becomes significantly stronger, as evidenced by a shorter H···H distance and an increased binding energy. utah.edu This suggests that the reactivity of the Ge-H bond in this complex is enhanced in the excited state, a phenomenon that would be difficult to probe through experimental means alone. utah.edu

Furthermore, conformational analysis, as performed for ethyl bromogermane, is crucial for understanding selectivity. psu.edu Since the gauche and trans conformers have different shapes and potentially different reactivities, the predominance of one conformer (81% gauche at room temperature) can dictate the stereochemical or regiochemical outcome of a reaction. psu.edu

Computational studies on the addition of germylenes to unsaturated bonds have also clarified reaction mechanisms and selectivity. psu.edu These theoretical investigations can explain why certain products are formed preferentially by comparing the energy barriers of competing reaction pathways, thus providing a rational basis for observed selectivity in organogermanium chemistry.

Applications of Ethylgermanium Compounds in Materials Science and Technology

Microelectronics and Semiconductor Industry Applications

The semiconductor industry has seen a renewed interest in germanium for producing high-performance electronic devices. utwente.nl Ethylgermanium compounds, particularly tetraethylgermane (B1293566) ((C₂H₅)₄Ge), serve as crucial precursors in the manufacturing of germanium-containing thin films and semiconductor devices. ontosight.aismolecule.comlookchem.com

Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality, solid materials and thin films for the semiconductor industry. smolecule.comcmu.edu In this process, volatile precursors are introduced into a reaction chamber where they decompose on a substrate surface to create the desired film. cmu.edu Ethylgermanium compounds like tetraethylgermane and ethylgermanium trichloride (B1173362) are valuable in these processes due to their volatility. ontosight.ailookchem.comereztech.com Tetraethylgermane, for instance, is used as a precursor for the chemical vapor deposition of germanium and its alloys, which are essential for manufacturing transistors. ontosight.ai The use of these organogermanium precursors can be advantageous over traditional inorganic precursors like germane (B1219785) (GeH₄), which is highly toxic and requires stringent safety protocols. google.com

The properties of several ethylgermanium precursors make them suitable for depositing germanium-containing films via methods like Metal-Organic Chemical Vapor Deposition (MOCVD), a process that utilizes metalorganic precursors. ontosight.aiwikipedia.orgias.ac.in

Table 1: Properties of Select Ethylgermanium Precursors

| Compound Name | Formula | Boiling Point (°C) | Melting Point (°C) | Application |

|---|---|---|---|---|

| Tetraethylgermane | C₈H₂₀Ge | 163-164 | -90 | Precursor for Ge and GeO₂ thin films via CVD. ontosight.ailookchem.comchemicalbook.com |

Optoelectronic Materials Development

The unique optical and electronic properties of germanium at the nanoscale make it a promising material for next-generation optoelectronic devices. cornell.eduresearchgate.net Ethylgermanium compounds are instrumental as precursors in the synthesis of these germanium-based nanomaterials, such as quantum dots (QDs). utwente.nlresearchgate.netrsc.org

Germanium quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, and their small size allows for tunable optical and electronic characteristics. utwente.nlresearchgate.net These QDs are being explored for applications in light-emitting devices and biological imaging. researchgate.netresearchgate.net The synthesis of Ge QDs can be achieved through various methods, including the thermal decomposition of organogermane precursors like tetraethylgermane. researchgate.net For example, high-temperature decomposition of tetraethylgermane in high-boiling-point organic solvents can produce Ge nanocrystals with sizes ranging from 1 to 15 nm. researchgate.net

The development of colloidal synthesis routes, which produce nanocrystals in a solution, is a cost-effective and scalable method for generating nanomaterials for optoelectronic applications. cornell.edunanochemres.org While many colloidal syntheses for Ge nanocrystals use germanium halides, research into organogermane precursors like tetraethylgermane continues to advance the field. cornell.eduacs.org

Role in Polymerization Catalysis and Polymer Science

Ethylgermanium compounds play a multifaceted role in polymer science, acting as monomers, initiators, and integral parts of polymer backbones.

Ethylgermanium Compounds as Monomers or Initiators

In chain-growth polymerization, the process begins with an initiator, a substance that creates a reactive species to start the formation of a polymer chain from monomer units. wikipedia.orgnumberanalytics.comlibretexts.org Certain organogermanium compounds have been investigated for their potential as initiators. For example, bis(4-methoxybenzoyl) diethyl germanium has been used as a photoinitiator, which generates radicals upon exposure to UV light to start the polymerization process. researchgate.net

Ethylgermanium compounds can also act as monomers, the fundamental building blocks of polymers. libretexts.org The synthesis of polygermanes, which are polymers with a backbone of catenated germanium atoms, is an area of active research. osti.govchemrxiv.org These materials are germanium-based analogues of polyolefins like polyethylene (B3416737). chemrxiv.orgrsc.org Methods like Würtz-type coupling of diorganodichlorogermanes or the electroreduction of these precursors can produce high molecular weight linear organopolygermanes. cmu.educhemrxiv.org The synthesis of vinylgermanium compounds also presents a pathway to creating polymers, as the vinyl group can participate in polymerization reactions. nih.gov

Germanium-Catalyzed Polymerization Processes

In addition to being part of the polymer itself, germanium compounds can act as catalysts to facilitate polymerization. Ziegler-Natta catalysts are a prominent class of catalysts used for olefin polymerization, such as producing polyethylene. d-nb.infolibretexts.org These catalyst systems typically consist of a transition metal compound and an organoaluminum co-catalyst. core.ac.uk While titanium-based systems are most common, the formulation can include other metals, and research has explored the inclusion of elements like germanium in the catalyst support or structure. google.comnortheastern.edugoogle.com For instance, catalyst components can be supported on inert solids, and the catalyst formulation can include compounds where a central atom, potentially germanium, is bonded to various organic groups. google.comgoogle.com The development of organometallic catalysis for olefin polymerization is an ongoing field of research aimed at creating functional materials with precise structures. mdpi.com

Incorporation into Inorganic Polymer Backbones

Ethylgermanium compounds are used to create polymers where germanium atoms are integrated into the main chain, forming organometallic or inorganic polymers. researchgate.net Polygermanes are a prime example, consisting of a backbone of germanium-germanium bonds. chemrxiv.orgresearchgate.net These polymers are of interest because they exhibit unique electronic and optical properties derived from the σ-conjugation along the germanium backbone. researchgate.net

The synthesis of these polymers can be challenging but has been achieved through methods like the reductive coupling of dialkyl or diaryl germanium dichlorides. researchgate.net Another approach is the catalytic demethylative coupling of methylated germanes. osti.govresearchgate.net A notable development is the synthesis of polydihydrogermane ((GeH₂)n), a germanium analogue of polyethylene, which can be further functionalized. chemrxiv.orgchemrxiv.org This material provides a platform for creating a wide array of tailored polygermanes with specific properties. chemrxiv.org

Table 2: Polymerization Roles of Ethylgermanium Compounds

| Role | Example Compound/System | Description |

|---|---|---|

| Initiator | Bis(4-methoxybenzoyl) diethyl germanium | Acts as a photoinitiator, starting polymerization upon UV exposure. researchgate.net |

| Monomer | Diorganodichlorogermanes | Used as precursors for synthesizing polygermanes via reductive coupling. chemrxiv.org |

| Catalyst Component | Ziegler-Natta type catalysts | Germanium can be included in the catalyst structure for olefin polymerization. google.comgoogle.com |

| Backbone Component | Polydihydrogermane | Forms the main chain of the polymer, creating a germanium-based polyethylene analogue. chemrxiv.org |

Nanotechnology and Nanomaterials Synthesis

Ethylgermanium compounds are key precursors for the bottom-up synthesis of various germanium nanomaterials, including nanoparticles and nanowires. cornell.edu Nanomaterials are of significant interest due to their unique size-dependent properties which differ from their bulk counterparts. rsc.org

One established method is the thermal decomposition of organogermane precursors. cornell.edu For instance, tetraethylgermane (TEG) can be decomposed at high temperatures (around 400-430 °C) in organic solvents to produce germanium nanocrystals. researchgate.netacs.org Depending on the specific conditions, such as temperature and precursor choice, the final products can be amorphous nanoparticles, crystalline nanoparticles, or even nanowires. researchgate.net Research has shown that decomposing TEG in squalane (B1681988) at 410°C can lead to the formation of single-crystal Ge nanowires. researchgate.netresearchgate.net

Colloidal synthesis is another important technique for producing germanium nanoparticles. cornell.edunanochemres.orgrsc.orgmdpi.com This method involves chemical reactions in a solution to produce a stable dispersion (colloid) of nanoparticles. cornell.edumdpi.com While many syntheses use the reduction of germanium halides, organogermane precursors like TEG are also employed to achieve size and shape-controlled germanium nanomaterials. cornell.eduacs.orgrsc.org The ability to produce these nanomaterials opens up applications in fields ranging from lithium-ion batteries to biological imaging. rsc.org

Table 3: Nanomaterial Synthesis from Ethylgermanium Precursors

| Precursor | Synthesis Method | Resulting Nanomaterial | Size/Dimension |

|---|---|---|---|

| Tetraethylgermane (TEG) | Thermal Decomposition in Squalane (410°C) | Germanium Nanowires. researchgate.netresearchgate.net | - |

| Tetraethylgermane (TEG) | Thermal Decomposition in Organic Solvents (~430°C) | Germanium Nanocrystals. acs.org | 5 - 30 nm |

Precursors for Germanium Nanocrystals and Nanostructures

The synthesis of germanium (Ge) nanocrystals and quantum dots has attracted significant attention due to their size-tunable electronic and optical properties, which are promising for applications in optoelectronics and biological imaging. nih.govutexas.edu Ethyl-substituted germanes, such as tetraethylgermane (TEG) and diethylgermane (B158070) (DEG), serve as valuable organogermanium precursors in the solution-phase synthesis of these nanostructures. researchgate.netresearchgate.net

One of the primary methods for producing Ge nanocrystals from these precursors is through high-temperature thermal decomposition in high-boiling-point organic solvents. researchgate.net For instance, a two-step synthesis route utilizing the thermal reduction of tetraethylgermane has been shown to yield crystalline Ge nanoparticles. researchgate.netresearchgate.net In this process, the ethylgermanium precursor is decomposed at elevated temperatures, typically above 300°C, leading to the nucleation and growth of germanium nanocrystals. researchgate.net The size of the resulting nanoparticles, which can range from 5 to 30 nm, is influenced by synthesis conditions such as precursor concentration and reaction temperature. researchgate.net While these methods show promise, a key challenge remains in preventing the incorporation of organic byproducts into the final material. researchgate.net

Another significant ethylgermanium compound, 2-carboxyethylgermanium sesquioxide ([O1.5GeCH2CH2CO2H]n, also known as 2-CEGS), has been utilized to create specific nanostructures for battery applications. By employing techniques like vacuum or freeze-drying of aqueous 2-CEGS solutions, it is possible to produce nanoformed materials, such as needle-shaped nanoparticles with dimensions around 500 nm in length and 50-80 nm in diameter. nih.gov The presence of the carboxyethyl group is instrumental in directing the formation of these structures, which exhibit enhanced performance as battery anodes. nih.gov

The table below summarizes common ethylgermanium precursors used in the synthesis of germanium nanostructures.

| Precursor Name | Chemical Formula | Common Abbreviation | Application in Nanostructure Synthesis |

| Tetraethylgermane | Ge(C₂H₅)₄ | TEG | Precursor for Ge nanocrystals via thermal decomposition. researchgate.net |

| Diethylgermane | H₂Ge(C₂H₅)₂ | DEG | Precursor for Ge nanocrystals via thermal reduction. researchgate.netresearchgate.net |

| 2-Carboxyethylgermanium Sesquioxide | [O₁.₅GeCH₂CH₂CO₂H]n | 2-CEGS | Source for producing nanoformed anode materials. nih.gov |

Surface Modification and Functionalization with Ethylgermanium

The functionalization of semiconductor surfaces is critical for passivating the surface, preventing oxidation, and tailoring interfacial properties for electronic devices. mdpi.comtue.nl Ethylgermanium compounds like diethylgermane (GeH₂(C₂H₅)₂) and triethylgermane (B74486) (GeH(C₂H₅)₃) have been used as model systems to investigate the fundamental chemistry of modifying germanium surfaces, particularly the Ge(100) surface. aip.org

Studies using techniques such as temperature-programmed desorption have shown that the room temperature adsorption of diethylgermane or triethylgermane on a Ge(100) surface results in the dissociative chemisorption of the molecule. This process breaks the Ge-H bond, leading to the formation of adsorbed ethyl groups (–CH₂CH₃) and germanium hydrides on the surface. aip.org

As the surface temperature is increased, these surface-bound species undergo further reactions. The ethyl groups are thermally unstable and decompose at elevated temperatures, primarily through a β-hydride elimination reaction. aip.org This reaction pathway involves the transfer of a hydrogen atom from the β-carbon of the ethyl group to the germanium surface, resulting in the desorption of ethylene (B1197577) (C₂H₄) gas and leaving behind hydrogen atoms on the surface. These studies are crucial for understanding the surface chemistry that underpins deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the quality of the deposited film is highly dependent on these surface reactions. aip.org

The key reaction steps for the surface modification of Ge(100) with ethylgermanes are summarized below:

| Reaction Step | Description | Temperature | Desorbed Product |

| Adsorption | Dissociative chemisorption of diethylgermane or triethylgermane. | Room Temperature | None |

| Decomposition | β-hydride elimination from surface-bound ethyl groups. | ~650 K | Ethylene (C₂H₄) |

| H₂ Desorption | Recombinative desorption of hydrogen from the surface. | ~570 K | Hydrogen (H₂) |

Applications in Advanced Rechargeable Battery Technologies

Germanium is a highly promising anode material for next-generation lithium-ion batteries (LIBs) because it has a high theoretical specific capacity. However, the large volume changes that occur during the insertion and extraction of lithium ions often lead to the pulverization of the anode and rapid capacity decay. nih.gov Ethylgermanium compounds offer innovative solutions to this challenge.

Specifically, 2-carboxyethylgermanium sesquioxide (2-CEGS) has been identified as a highly effective and stable anode material. nih.gov Unlike the rigid three-dimensional polymer structure of germanium dioxide (GeO₂), which is prone to rapid degradation, 2-CEGS possesses a one- or two-dimensional structure due to its organic carboxyethyl substituents. nih.gov This more flexible structure is better at accommodating the mechanical stress of lithiation/delithiation cycles. Furthermore, the presence of carbon chains from the ethyl groups helps to loosen the anode structure compared to pure germanium, which improves the reversible penetration of lithium ions. nih.govresearchgate.net

Research has demonstrated that anodes made from 2-CEGS exhibit significantly higher capacities than traditional graphite (B72142) anodes and show excellent stability over numerous cycles. The performance is also dependent on the morphology of the material. nih.gov

The following table presents key performance data for 2-CEGS as a Li-ion battery anode material.

| Material Form | Morphology | Reported Specific Capacity | Cycling Stability |

| Micro-formed 2-CEGS | Flower-shaped agglomerates (~1 µm) | ≈400 mAh g⁻¹ | Stable during cycling at various rates. nih.gov |

| Nano-formed 2-CEGS | Needle-shaped nanoparticles (~500x(50-80) nm) | Up to ≈700 mAh g⁻¹ | Stable during cycling at various rates. nih.govresearchgate.net |

These findings highlight the potential of using tailored organogermanium compounds to overcome the limitations of conventional anode materials, paving the way for higher-energy-density and longer-lasting rechargeable batteries.

Thin Film Deposition Techniques Utilizing Ethylgermanium Precursors

Thin film deposition is a fundamental process in the fabrication of semiconductor devices, optics, and other advanced materials. arxiv.orgsoton.ac.uk Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two key techniques that rely on volatile chemical precursors to grow high-quality films on a substrate. kindle-tech.commdpi.com Ethylgermanium compounds, particularly liquids like diethylgermane and triethylgermane, are valuable precursors for these processes. aip.org

These organogermanium liquids offer significant advantages over traditional germanium precursors like germane (GeH₄), which is a highly pyrophoric and hazardous gas. The liquid state of ethylgermanes makes them easier and safer to handle, store, and deliver to the deposition chamber. aip.org They possess suitable vapor pressures for use in various CVD techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD). google.comgoogle.com

In a typical CVD process, the ethylgermanium precursor is vaporized and introduced into a reaction chamber where it decomposes on a heated substrate, depositing a germanium-containing film. rsc.org The properties of the resulting film, such as its thickness, crystallinity, and purity, are controlled by parameters like substrate temperature, chamber pressure, and precursor flow rate. kindle-tech.com For example, diethylgermane has been used as a precursor for depositing silicon-germanium (SiGe) films, which are critical for manufacturing high-speed transistors. google.com The surface reactions of these precursors, as discussed in section 6.4.2, are integral to achieving controlled, layer-by-layer growth in ALD processes. tue.nlaip.org

The table below lists key ethylgermanium compounds used as precursors in thin film deposition.

| Precursor | Chemical Formula | Physical State | Deposition Technique(s) | Application |

| Diethylgermane | H₂Ge(C₂H₅)₂ | Liquid | CVD, MOCVD | Deposition of Ge and SiGe films. aip.orggoogle.com |

| Triethylgermane | HGe(C₂H₅)₃ | Liquid | CVD, MOCVD | Deposition of epitaxial Ge thin films. aip.org |

| Ethylgermanium Trichloride | C₂H₅GeCl₃ | Liquid | CVD, ALD | Potential precursor for Ge-containing films. |

Environmental Chemistry of Ethylgermanium Compounds Non Toxicological Aspects

Environmental Fate and Speciation of Organogermanium Compounds

The environmental fate of organogermanium compounds is largely informed by studies on the few species found in nature. The only naturally occurring organogermanium compounds that have been identified are monomethylgermanium (MMGe) and dimethylgermanium (DMGe). cabidigitallibrary.orgresearchgate.net These compounds are believed to be the product of microbiological activity in terrestrial zones that contain minerals rich in germanium. cabidigitallibrary.orgresearchgate.net Following their formation, they are leached into river systems and subsequently transported into the marine environment. cabidigitallibrary.orgresearchgate.net

Germanium, in a broader biogeochemical sense, is considered a conservative element. It does not show significant involvement in most biogeochemical reaction cycles and is predominantly found as complexes or hydroxo-compounds of its tetravalent state. cabidigitallibrary.orgresearchgate.net Organogermanium compounds, like their highly stable organosilicon counterparts, are characterized by the strength of the carbon-germanium bond, which is generally stable in air. wikipedia.org

While the fate of naturally produced methylated species is linked to their transport through aquatic systems, the environmental fate of synthetic organogermanium compounds, such as ethylgermanium species, is not well-documented in scientific literature. Their distribution and persistence would be governed by their physicochemical properties, including solubility and volatility, and their susceptibility to biotic and abiotic degradation processes.

Biogeochemical Cycling of Germanium in Aquatic and Terrestrial Systems

The biogeochemical behavior of germanium is closely linked to that of silicon, as if germanium were a heavier isotope of silicon. cabidigitallibrary.orgresearchgate.net The molar ratio of germanium to silicon (Ge/Si) in most environmental systems is typically on the order of 0.6×10⁻⁶. cabidigitallibrary.orgresearchgate.net Significant deviations from this ratio may occur in specific circumstances, such as in humic-rich waters where germanium can be complexed and transported differently than silicon. cabidigitallibrary.orgresearchgate.net

Currently, there is no evidence to suggest a natural biogeochemical cycle involving ethylated germanium species. Such compounds would be considered xenobiotic, entering the environment from anthropogenic sources. Their cycling would be dependent on their introduction into aquatic or terrestrial systems and their subsequent transport and transformation. The global silicon cycle, which influences the cycle of germanium, is subject to anthropogenic perturbations, primarily through river damming and changes in land use that affect the pool of amorphous silica (B1680970) in soils and sediments. frontiersin.org

Analytical Methodologies for Environmental Germanium Speciation

The determination of germanium species at the trace levels found in the environment presents a significant analytical challenge. tuwien.atresearchgate.net Research has led to the development of sensitive methods for the speciation of the primary forms of germanium found in environmental waters: inorganic germanium (iGe), monomethylgermanium (MMGe), and dimethylgermanium (DMGe). nih.govbohrium.com

A prevalent and highly sensitive technique involves coupling hydride generation (HG) with a detection method. In this process, the germanium species are converted to their volatile germane (B1219785) derivatives. These derivatives are then separated, often using a cryogenic trap (CT), before being quantified by a detector, such as an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS/MS). nih.govbohrium.comresearchgate.net This combination of methods allows for extremely low limits of detection, making it suitable for analyzing natural water samples. nih.gov Other analytical techniques employed for germanium speciation include Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS), graphite (B72142) furnace atomic absorption spectrometry (GF-AAS), and inductively coupled plasma optical emission spectrometry (ICP-OES). researchgate.net

The table below summarizes key analytical methodologies used for germanium speciation in environmental samples.

| Analytical Technique | Principle | Target Analytes | Limits of Detection (LOD) | Reference |

| HG-CT-ICP-MS/MS | Hydride generation, cryogenic trapping for separation, and detection by tandem mass spectrometry. | iGe, MMGe, DMGe | iGe: 0.015 ng L⁻¹; MMGe: 0.005 ng L⁻¹; DMGe: 0.003 ng L⁻¹ | nih.gov, bohrium.com |

| IC-ICP-MS | Ion chromatography for separation of species followed by ICP-MS detection. | Germanium species in easily-leached soil fractions. | Not specified | researchgate.net, researchgate.net |

| GF-AAS | Graphite Furnace Atomic Absorption Spectrometry for determining total Ge at trace levels. | Total Germanium | Not specified | researchgate.net |

| ICP-OES | Inductively Coupled Plasma Optical Emission Spectroscopy for determining total Ge. | Total Germanium | Not specified | researchgate.net |

Validated analytical methods specifically designed for the detection and quantification of ethylgermanium species in environmental matrices have not been extensively reported.

Occurrence of Organogermanium Compounds in Natural Environments

The presence of organogermanium compounds in natural, unpolluted environments is limited to specific methylated forms. As previously noted, monomethylgermanium and dimethylgermanium are recognized as the only naturally occurring organogermanium compounds. cabidigitallibrary.orgresearchgate.net Their presence is attributed to the action of microorganisms on germanium-rich minerals. Following their formation in soils and continental zones, they are transported via rivers to the open sea. cabidigitallibrary.orgresearchgate.net The average concentration of germanium in the Earth's crust is estimated to be around 1.6 μg·g⁻¹. researchgate.net There are no published findings of naturally occurring ethylgermanium compounds in the environment. Any detection of such compounds would strongly indicate an anthropogenic origin.

Abiotic Transformation Pathways of Ethylgermanium Species

Specific studies on the abiotic transformation pathways of ethylgermanium compounds in the environment are scarce. However, the general chemistry of organogermanium compounds provides insight into their potential stability. The carbon-germanium (C-Ge) bond is known to be relatively stable and resistant to air oxidation, similar to the carbon-silicon bond. wikipedia.org The first organogermanium compound, tetraethylgermane (B1293566), was synthesized in 1887, and its chemistry has been studied in various contexts. wikipedia.org

This inherent stability suggests that, in the absence of specific biotic or energetic abiotic processes (like photolysis), ethylgermanium compounds could exhibit a degree of persistence in the environment. While bonds between germanium and hydrogen (Ge-H) are susceptible to oxidation, the C-Ge bond in compounds like tetraethylgermane is not. wikipedia.org Potential abiotic degradation pathways could include photolytic cleavage by solar radiation, particularly in surface waters, or reactions with strong oxidizing agents present in the environment. However, without specific experimental data, the rates and products of such transformations remain speculative.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways